N6-Benzoyl-2'-deoxyadenosine

Oligonucleotide Synthesis Depurination Solid-Phase Synthesis

A classic amino-protected 2'-deoxyadenosine building block for solid-phase oligonucleotide synthesis via phosphoramidite chemistry. The N6-benzoyl group prevents undesired side reactions during coupling and oxidation steps, though its acid lability demands careful optimization of detritylation conditions to minimize depurination in sequences exceeding 50 bases. • Cost-effective for routine unmodified DNA synthesis (<50-mers) • Enables orthogonal protection strategies when combined with fast-deprotecting (e.g., PAC) monomers • ≥98% HPLC purity; ambient shipping; store at -20°C

Molecular Formula C17H17N5O4
Molecular Weight 355.3 g/mol
CAS No. 4546-72-9
Cat. No. B150709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-deoxyadenosine
CAS4546-72-9
Molecular FormulaC17H17N5O4
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
InChIInChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
InChIKeyPIXHJAPVPCVZSV-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-2'-deoxyadenosine: Foundational Protected Nucleoside for Oligonucleotide Synthesis


N6-Benzoyl-2'-deoxyadenosine (CAS 4546-72-9), also known as Bz-dA, is a synthetic nucleoside analog and a key amino-protected building block for the chemical synthesis of oligonucleotides . The benzoyl group at the N6 position of the adenine base serves to prevent undesired side reactions during solid-phase DNA synthesis, particularly during the coupling and oxidation steps [1]. While a classic and widely utilized protecting group in both phosphotriester and phosphoramidite chemistries, its performance characteristics, particularly regarding acid-catalyzed depurination and deprotection kinetics, are distinct from more recently developed alternatives, making a thorough understanding of its comparative profile essential for informed selection in demanding synthetic or research applications [2].

Protected dA building block for solid-phase DNA synthesis
N6-benzoyl prevents side reactions during coupling and oxidation
Performance profile distinct from modern protecting groups; review deprotection kinetics

Impact of N6-Protecting Group on Oligonucleotide Yield and Purity


The assumption that any N6-protected 2'-deoxyadenosine derivative can be substituted for another in a synthesis protocol is technically flawed. The specific protecting group dictates the rate of two critical competing chemical pathways: acid-catalyzed depurination during the detritylation step and the final nucleobase deprotection step [1]. For instance, while N6-benzoyl is a robust group, its relative stability to ammonia requires extended deprotection times, which can be detrimental to base-sensitive sequences [2]. Conversely, its susceptibility to acid-catalyzed depurination is higher than that of more sterically hindered or electronically distinct alternatives like dialkylformamidines or phenoxyacetyl, leading to lower overall yields in long or complex oligonucleotide syntheses if not properly accounted for [3]. Therefore, a direct, evidence-based comparison is required to determine the appropriate protecting group for a given synthetic challenge or to interpret research outcomes.

Depurination sensitivity
Acid-catalyzed depurination may be higher than with dialkylformamidine-protected dA, potentially lowering yield for long sequences.
Deprotection kinetics
Benzoyl requires extended ammonia treatment vs. fast-cleaving PAC/tBPAC; prolonged conditions risk base modification in sensitive oligonucleotides.
Polymer application
Post-deprotection chain scission reported when used as polycarbonate monomer; direct substitution with unprotected monomers may not be suitable.

N6-Benzoyl-2'-deoxyadenosine: Comparative Performance Evidence


Acid Stability and Depurination Propensity

N6-Benzoyl-2'-deoxyadenosine (Bz-dA) exhibits a higher rate of acid-catalyzed depurination compared to more modern protecting groups, which is a critical factor during the repetitive detritylation steps of automated solid-phase DNA synthesis [1]. Sterically hindered N6-dialkylformamidine-protected deoxyadenosine has been demonstrated to be significantly more stable to acidic depurination than N6-benzoyl-protected deoxyadenosine [2]. This differential stability is a key determinant of final oligonucleotide yield and purity, especially for long sequences where cumulative exposure to acid is substantial [1].

Acid Stability
Class-level
Reported higher depurination rate
May reduce yield for long oligos
Compared to dialkylformamidine-dA; acidic detritylation conditions
Oligonucleotide Synthesis Depurination Solid-Phase Synthesis Acid Lability

Ammonolysis Deprotection Kinetics

The benzoyl (Bz) group on N6-Benzoyl-2'-deoxyadenosine is significantly more resistant to ammonolytic cleavage than 'fast-deprotecting' groups like phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) [1]. Under ethanolic ammonia conditions, PAC and tBPAC groups can be cleaved rapidly and selectively in approximately 2 hours, while the majority of benzoyl, acetyl, and isobutyryl groups remain intact [1]. This difference in deprotection kinetics enables orthogonal protection strategies but also mandates longer, harsher conditions for complete removal of the benzoyl group, which can damage sensitive oligonucleotide modifications [1].

Ammonolysis Kinetics
Reported
Selective PAC/tBPAC removal in ~2h; Bz >8h
Supports orthogonal protection design
Ethanolic ammonia, RT; Bz remains intact after short treatment
Oligonucleotide Deprotection Cleavage Kinetics Ammonolysis Protecting Group Strategy

Polymer Synthesis: Protected vs. Unprotected Monomers

In the synthesis of aliphatic polycarbonates from nucleoside monomers, the use of N-benzoyl-2'-deoxyadenosine (Bz-dA) as a monomer presents a distinct limitation compared to N-unprotected or dynamically protected approaches [1]. While Bz-dA can be successfully polymerized to form a polycarbonate (along with cyclic oligomers), the subsequent deprotection step to remove the N-benzoyl group results in scission of the polymer main chain, destroying the polymeric product [1]. This finding directly contrasts with the use of N-unprotected monomers under 'dynamic protection' conditions, which allow for the formation of oligomers (Mn = 1000-1500) with greatly reduced undesired carbamate formation, avoiding the fatal chain scission observed with the Bz-protected route [1].

Polymer Stability
Head-to-head
Bz-dA polymer scission vs. stable oligomers (Mn 1000-1500) with unprotected monomer
Chain scission upon deprotection; alternative monomer strategies recommended
Polycondensation, post-deprotection; dynamic protection avoids scission
Polycarbonate Synthesis Biomaterials Polymer Chemistry Nucleoside Monomers

N6-Benzoyl-2'-deoxyadenosine: Application Scenarios


Standard Oligonucleotide Synthesis (Short to Medium DNA)

This is the primary and most established application for N6-Benzoyl-2'-deoxyadenosine (Bz-dA). It remains a cost-effective and widely compatible building block for routine synthesis of unmodified DNA oligonucleotides, particularly for sequences under 50 bases in length. The slower deprotection kinetics [1] are generally acceptable for standard protocols, and the higher depurination rate [2] is less consequential for shorter sequences where total acid exposure is limited. Procurement is appropriate for high-volume, general-purpose DNA synthesis where yield is not the sole critical parameter.

Orthogonal Protection Strategies

The significant difference in deprotection kinetics between the benzoyl (Bz) group and more labile groups like phenoxyacetyl (PAC) enables sophisticated orthogonal protection schemes [1]. In this scenario, Bz-dA can be used in conjunction with fast-deprotecting monomers (e.g., PAC-dA). A mild deprotection step first removes the PAC groups, allowing for site-specific modification or ligation while the Bz group remains intact, protecting the N6-position of specific adenine residues until a final, harsher deprotection step. This application leverages the relative stability of Bz-dA as a design feature.

Long or Base-Sensitive Oligonucleotides (Suboptimal)

For the synthesis of long oligonucleotides (e.g., >50-mers) or sequences containing base-labile modifications (e.g., 5-bromouridine, N4-acetylcytidine), N6-Benzoyl-2'-deoxyadenosine is a suboptimal choice. The cumulative effect of acid-catalyzed depurination during many coupling cycles significantly reduces the yield and purity of the full-length product [2]. In these applications, a more depurination-resistant N6-protecting group, such as a dialkylformamidine [2] or a fast-deprotecting group that minimizes total exposure time, is scientifically justified and should be prioritized in procurement to achieve acceptable yields and product integrity.

Nucleoside-Based Polycarbonates (Contraindicated)

Based on direct comparative evidence, the use of N6-Benzoyl-2'-deoxyadenosine as a monomer for the synthesis of aliphatic polycarbonates is contraindicated. The required post-polymerization deprotection step to remove the benzoyl group leads to irreversible scission of the polymer main chain, destroying the material [3]. Alternative synthetic strategies using N-unprotected monomers with dynamic protection or other protecting groups that do not cause chain scission upon removal must be employed. Procurement of Bz-dA for this specific application would be a fundamental error in experimental design.

Application
Selection Property
Validation Focus
Standard DNA synthesis (short to medium)
Cost-effective protected dA building block
Review deprotection time and cumulative acid exposure for target sequence length
Orthogonal protection strategies
Benzoyl stability enables selective deprotection of labile groups
Verify selective removal of PAC/tBPAC without affecting Bz-protected residues
Long or base-sensitive oligonucleotides (>50-mer)
Higher depurination risk and extended deprotection may impact yield
Assess alternative protecting groups (e.g., dialkylformamidine) for critical syntheses
Nucleoside-based polycarbonates
Post-deprotection chain scission reported
Validate with unprotected monomer under dynamic protection; Bz-dA not recommended

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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